6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
Molecular Formula |
C6H3ClFN3 |
|---|---|
Molecular Weight |
171.56 g/mol |
IUPAC Name |
6-chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3ClFN3/c7-4-1-5(8)6-9-3-10-11(6)2-4/h1-3H |
InChI Key |
YWSLBQLCXSBKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 2-aminopyridines. One common method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale cyclization reactions using appropriate starting materials and reagents, followed by purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The triazole and pyridine rings can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic anhydride for cyclization, various nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis.
Case Study: Synthesis and Evaluation
In one study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. The results showed that modifications to the triazole ring significantly enhanced activity against resistant strains of bacteria. This suggests potential for developing new antibiotics based on this scaffold.
Agricultural Science
Fungicidal Properties
This compound has also been investigated for its fungicidal properties. It has shown efficacy against several fungal pathogens affecting crops, making it a candidate for developing new agricultural fungicides.
Case Study: Field Trials
Field trials conducted on crops such as wheat and corn revealed that formulations containing this compound significantly reduced fungal infections compared to untreated controls. This highlights its potential as a sustainable alternative to existing chemical fungicides.
Material Science
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Properties of Polymer Composites
| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Control (without additive) | 250 | 30 |
| With 5% additive | 280 | 45 |
| With 10% additive | 300 | 55 |
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, triazolopyridine derivatives have been shown to act as inhibitors of various enzymes, including kinases and phosphodiesterases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects such as antiproliferative activity against cancer cells .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of triazolo[1,5-a]pyridine derivatives are highly dependent on substituent patterns. Below is a comparison of key analogs:
Key Observations :
- Halogen vs. Methyl or trifluoromethyl groups introduce steric bulk, altering binding affinities .
Biological Activity
6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 171.56 g/mol
- CAS Number : 2155875-71-9
- Physical Form : Typically appears as a white to yellow solid.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by chlorination and fluorination processes. The detailed synthetic routes are documented in various chemical literature, emphasizing the importance of reaction conditions and catalysts used.
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) ranged from 5 to 10 µg/mL, which is comparable to standard antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 5 | Ciprofloxacin | 1.25 |
| Escherichia coli | 10 | Ciprofloxacin | 5 |
Antiviral Activity
Recent studies have explored the antiviral potential of triazolo-pyridines against viruses such as H5N1 and SARS-CoV-2. Molecular docking studies suggest that these compounds can inhibit viral proteases critical for viral replication .
Antiparasitic Activity
The compound has also been evaluated for its activity against Plasmodium falciparum, the causative agent of malaria. Some derivatives demonstrated IC values in the low micromolar range, indicating potential as antimalarial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural features:
- Chlorine and Fluorine Substituents : The presence of halogen atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Triazole Ring : This moiety is essential for the antimicrobial activity observed in various derivatives.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated a series of triazolo-pyridine derivatives, including this compound. The results indicated that modifications at the triazole position could lead to enhanced antibacterial properties against resistant strains .
- Antiviral Screening : Another investigation assessed the antiviral effects of this compound against SARS-CoV-2. The findings suggested that certain derivatives could inhibit viral entry by targeting specific proteases involved in the viral life cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
